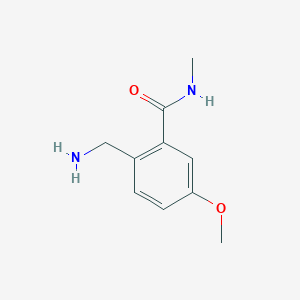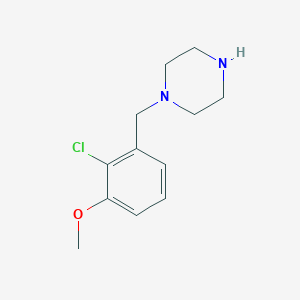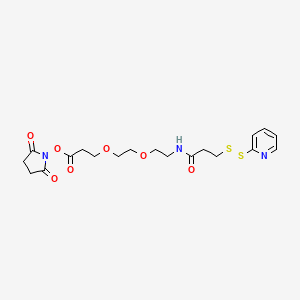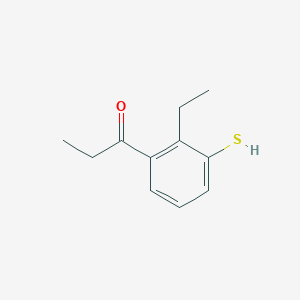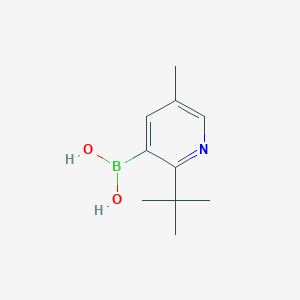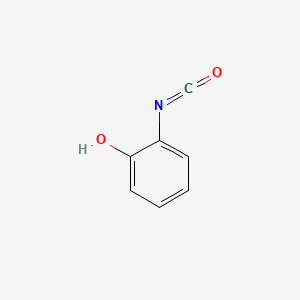
2-Isocyanatophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isocyanatophenol: is an organic compound with the molecular formula C7H5NO2 and a molecular weight of 135.12 g/mol . . This compound is characterized by the presence of both an isocyanate group (-NCO) and a hydroxyl group (-OH) attached to a benzene ring. It is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Isocyanatophenol can be synthesized through several methods. One common method involves the reaction of 2-aminophenol with phosgene (COCl2) to produce this compound . The reaction proceeds via the formation of a carbamoyl chloride intermediate, which then decomposes to yield the desired product. This reaction requires careful handling due to the hazardous nature of phosgene.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of safer and more efficient methods. For example, the reaction of 2-aminophenol with phenyl chloroformate under controlled conditions can produce this compound with high yield and purity . This method is preferred due to its lower toxicity and ease of handling compared to phosgene-based methods.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Isocyanatophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The isocyanate group can be reduced to form amines or other reduced products.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include (KMnO4) and (CrO3).
Reduction: Reducing agents such as (NaBH4) or (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Ethers or esters.
Wissenschaftliche Forschungsanwendungen
2-Isocyanatophenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Isocyanatophenol involves its ability to react with nucleophiles, such as amino acids in proteins. The isocyanate group (-NCO) can form covalent bonds with nucleophilic residues, leading to the modification of protein structure and function . This reactivity makes it useful in the study of enzyme mechanisms and the development of enzyme inhibitors.
Vergleich Mit ähnlichen Verbindungen
- Phenyl isocyanate
- Methyl isocyanate
- Ethyl isocyanate
- 2-Isocyanatoethylbenzene
Comparison: 2-Isocyanatophenol is unique due to the presence of both an isocyanate group and a hydroxyl group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to other isocyanates, which typically lack the hydroxyl group . The hydroxyl group also enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C7H5NO2 |
|---|---|
Molekulargewicht |
135.12 g/mol |
IUPAC-Name |
2-isocyanatophenol |
InChI |
InChI=1S/C7H5NO2/c9-5-8-6-3-1-2-4-7(6)10/h1-4,10H |
InChI-Schlüssel |
OTRGSHJAEDLEFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N=C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(2-Butyloctyl)oxy]methyl}oxirane](/img/structure/B14068971.png)
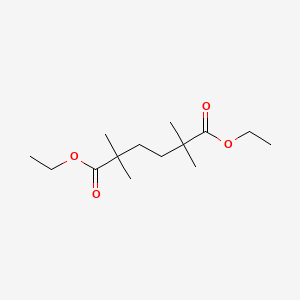
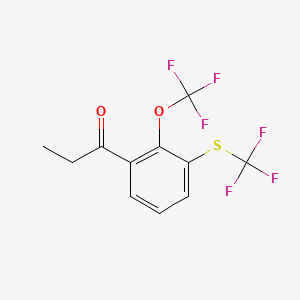
![1-Pyrrolidinecarboxylic acid,2-[[(4-carboxyphenyl)amino]carbonyl]-4-mercapto-, 1-(phenylmethyl)ester, (2S,4R)-](/img/structure/B14068993.png)




